molecular formula C15H13NO4S B2770163 2-{[3-(Methoxycarbonyl)benzyl]thio}nicotinic acid CAS No. 298186-03-5

2-{[3-(Methoxycarbonyl)benzyl]thio}nicotinic acid

Cat. No. B2770163
CAS RN: 298186-03-5
M. Wt: 303.33
InChI Key: DLLHCAWNXZGBOK-UHFFFAOYSA-N
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Description

“2-{[3-(Methoxycarbonyl)benzyl]thio}nicotinic acid” is a chemical compound with the CAS Number: 298186-03-5 . It has a molecular weight of 303.34 and its IUPAC name is 2-{[3-(methoxycarbonyl)benzyl]sulfanyl}nicotinic acid .


Molecular Structure Analysis

The molecular formula of “2-{[3-(Methoxycarbonyl)benzyl]thio}nicotinic acid” is C15H13NO4S . The InChI code for this compound is 1S/C15H13NO4S/c1-20-15(19)11-5-2-4-10(8-11)9-21-13-12(14(17)18)6-3-7-16-13/h2-8H,9H2,1H3,(H,17,18) .

Scientific Research Applications

Facile Synthesis of Pyridines

A method for synthesizing polyfunctionally substituted pyridines, derivatives of nicotinic acid, has been explored, providing a straightforward access to biologically and medicinally important compounds. This process involves the reaction of ethoxycarbonylmalonaldehyde with various reagents in the presence of pyridine, demonstrating the versatility of nicotinic acid derivatives in organic synthesis (S. Torii*, T. Inokuchi, M. Kubota, 1986).

Herbicidal Activity

Research into novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid has led to the discovery of compounds with significant herbicidal activity. These findings underscore the potential of nicotinic acid derivatives in agricultural applications, particularly for the development of new herbicides (Chen Yu et al., 2021).

Radioactive Nicotinic Acid Degradation

A chemical degradation scheme for radioactive nicotinic acid has been reported, facilitating the measurement of radioactivity in each carbon atom of nicotinic acid. This method is significant for research in radioactive tracing and environmental studies of nicotinic acid (T. Scott, 1967).

Superoxide Dismutase Mimetics

Copper complexes of nicotinic and other carboxylic acids have been synthesized, exhibiting superoxide dismutase (SOD) mimetic activity. This research opens avenues for developing metallovitamin-based therapeutics and understanding the antioxidant properties of nicotinic acid derivatives (Thummaruk Suksrichavalit et al., 2008).

Vasorelaxation and Antioxidation

Studies on thionicotinic acid derivatives have shown their potential as vasorelaxants and antioxidants. These compounds, including 2-(1-adamantylthio)nicotinic acid and its analogs, have been evaluated for their effects on vasorelaxation and antioxidative activity, indicating their therapeutic potential in cardiovascular diseases (Supaluk Prachayasittikul et al., 2010).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

2-[(3-methoxycarbonylphenyl)methylsulfanyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S/c1-20-15(19)11-5-2-4-10(8-11)9-21-13-12(14(17)18)6-3-7-16-13/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLHCAWNXZGBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CSC2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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